
Clofentezine Metabolite 3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Clofentezine is an acaricide, primarily used as an ovicide with some activity on early motile stages . It belongs to the class of organic compounds known as chlorobenzenes, which are compounds containing one or more chlorine atoms attached to a benzene moiety .
Molecular Structure Analysis
The molecular structure of Clofentezine is 3,6-bis(2-chlorophenyl)-1,2,4,5-tetrazine . The molecular formula is C14H8Cl2N4 and the molecular weight is 303.1 g/mol .Physical And Chemical Properties Analysis
Clofentezine is a magenta crystalline solid that is odorless . It has a low aqueous solubility and is not volatile . It is moderately persistent in soil systems but tends not to be in aquatic systems .Aplicaciones Científicas De Investigación
Metabolomics in Nutrition and Health
Metabolomics, the study of small molecules called metabolites, has seen increased application in nutrition research. It's instrumental in identifying and developing objective biomarkers of dietary intake, personalizing nutrition strategies, and understanding the diet-health link. This approach could potentially illuminate pathways through which compounds like Clofentezine Metabolite 3 might exert effects, though specific studies on this metabolite were not found (González-Peña & Brennan, 2019).
Drug Metabolism and Environmental Impact
The environmental fate of pharmaceutical residues, including metabolites, is a growing concern. Research shows that some pharmaceuticals are not fully eliminated in treatment processes, leading to their presence in natural waters. Such studies underscore the importance of understanding and monitoring the environmental impact of drug metabolites, potentially including those of Clofentezine (Heberer, 2002).
Mitochondrial Biomarkers for Precision Medicine
Metabolites like L-carnitine and acylcarnitines, linked to mitochondrial function, serve as biomarkers for various diseases and drug efficacy, highlighting the role of metabolomic studies in precision medicine. This area of research could be relevant for understanding the biological roles and implications of specific metabolites, including Clofentezine Metabolite 3, in human health (McCann et al., 2021).
Advances in Metabolite Profiling
The combination of techniques such as liquid chromatography-high-resolution tandem mass spectrometry and NMR profiling with in silico databases and chemometrics is propelling metabolite identification in natural product research. This holistic approach to metabolomics could potentially facilitate the identification and study of specific metabolites like Clofentezine Metabolite 3, enhancing our understanding of biological systems (Wolfender et al., 2018).
Safety And Hazards
Propiedades
Número CAS |
107573-63-7 |
|---|---|
Nombre del producto |
Clofentezine Metabolite 3 |
Fórmula molecular |
C15H11ClN4OS |
Peso molecular |
330.8 |
Pureza |
> 95% |
Cantidad |
Milligrams-Grams |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



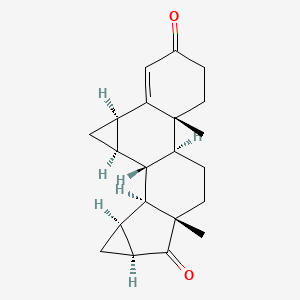
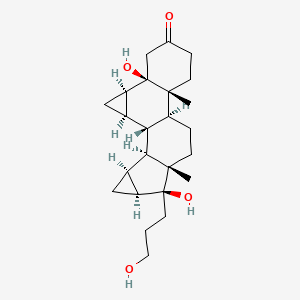
![(1aR,5aR,7aS,8S,8aS,9aS,9bS,9dR)-5'-Hydroxy-5a,7a-dimethyl-1,1a,5,5a,5b,6,7,7a,8a,9,9a,9b,9c,9d-tetradecahydrospiro[cyclopropa[4,5]cyclopenta[1,2-a]cyclopropa[l]phenanthrene-8,2'-oxolan]-3(4H)-one](/img/structure/B601944.png)
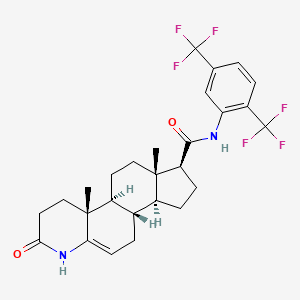
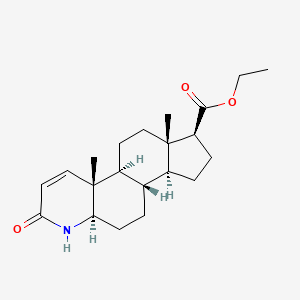
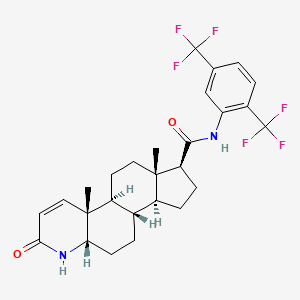
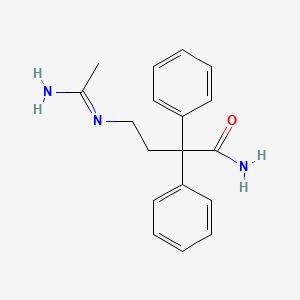

![Phenol, 2-[3-[bis(1-methylethyl)amino]-1-phenylpropyl]-4-(methoxymethyl)-](/img/structure/B601964.png)